An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, purification, and characterization of this molecule. While experimental data for this specific compound is limited, this guide establishes a framework for its analysis by integrating predicted data with established experimental protocols and comparative data from structurally related analogs. The methodologies detailed herein are grounded in established analytical techniques, providing a robust starting point for laboratory investigation.
Introduction: The Significance of the Quinoline-4-Carboxylic Acid Scaffold
Quinoline and its derivatives are a prominent class of heterocyclic compounds, forming the core structure of numerous natural products and synthetic molecules with a wide array of biological activities.[1] The quinoline-4-carboxylic acid moiety, in particular, is a privileged scaffold in medicinal chemistry, found in compounds exhibiting anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The subject of this guide, 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid (CAS No. 438219-85-3), combines this key scaffold with a phenolic group, which can significantly influence its chemical behavior, including its acidity, solubility, and potential for metal chelation and hydrogen bonding. Understanding the physicochemical properties of this molecule is paramount for its potential development as a therapeutic agent or functional material.
Synthesis of 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid
The synthesis of 2-substituted quinoline-4-carboxylic acids is classically achieved through multicomponent reactions such as the Doebner reaction or the Pfitzinger reaction.[4][5] The Doebner reaction, involving the condensation of an aniline, an aldehyde, and pyruvic acid, is a versatile method for accessing a wide range of quinoline-4-carboxylic acids.[6][7]
Proposed Synthetic Route: The Doebner Reaction
A plausible synthetic route to 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid involves the reaction of 4-methylaniline, salicylaldehyde (2-hydroxybenzaldehyde), and pyruvic acid.
Caption: General workflow for the synthesis of the target molecule via the Doebner reaction.
Experimental Protocol: Doebner Reaction
The following is a generalized, yet detailed, protocol for the synthesis of quinoline-4-carboxylic acids via the Doebner reaction.[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-methylaniline (1 equivalent) and salicylaldehyde (1.1 equivalents) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Pyruvic Acid: To the stirred solution, add pyruvic acid (1.1 equivalents) dropwise. The addition may be exothermic.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature. The product may precipitate out of solution.
-
If a precipitate has formed, collect it by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, pour the reaction mixture into ice-water to induce precipitation.
-
Collect the crude product by vacuum filtration.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is essential for its application in drug development and materials science. The following sections detail the key properties of 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid.
| Property | Predicted/Analog Data |
| Molecular Formula | C₁₇H₁₃NO₃ |
| Molecular Weight | 279.29 g/mol |
| Melting Point | Predicted to be in the range of similar compounds, e.g., 2-(4-Methylphenyl)quinoline-4-carboxylic acid melts at 214-216 °C.[8] |
| Boiling Point | 499.1 ± 45.0 °C (Predicted)[9] |
| Density | 1.334 ± 0.06 g/cm³ (Predicted)[9] |
| pKa | 0.98 ± 0.30 (Predicted for the quinolinium nitrogen); a second pKa is expected for the carboxylic acid and a third for the phenol.[9] |
| Solubility | Expected to be poorly soluble in water and soluble in organic solvents like DMSO and DMF. |
| Topological Polar Surface Area (TPSA) | 70.42 Ų (Calculated)[10] |
| LogP | 3.61402 (Calculated)[10] |
Melting Point Determination
The melting point is a crucial indicator of purity.
Protocol:
-
A small amount of the dried, crystalline sample is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range from the appearance of the first liquid drop to the complete melting of the sample is recorded as the melting point.
Solubility Assessment
Solubility is a critical parameter for formulation and biological studies.
Protocol:
-
To a series of vials, add a known amount of the compound (e.g., 1 mg).
-
Add a measured volume (e.g., 1 mL) of different solvents (e.g., water, ethanol, DMSO, acetone, ethyl acetate) to each vial.
-
Vortex the vials for a set period (e.g., 1 minute) and visually inspect for dissolution.
-
If the compound dissolves, it is soluble at that concentration. If not, the mixture can be gently heated or sonicated to assess for enhanced solubility.
Acid Dissociation Constant (pKa) Determination
The pKa values of the carboxylic acid, phenolic hydroxyl, and quinoline nitrogen are fundamental to understanding the ionization state of the molecule at different pH values. Potentiometric titration is a highly accurate method for pKa determination.[11][12]
Caption: Equilibrium of a carboxylic acid, illustrating the definition of pKa.
Protocol for Potentiometric Titration: [11]
-
Preparation:
-
Calibrate a pH meter using standard buffers (pH 4, 7, and 10).
-
Prepare a standard solution of a strong base (e.g., 0.1 M NaOH, carbonate-free).
-
Accurately weigh and dissolve a sample of the compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low) to a known concentration (e.g., 1 mM).
-
-
Titration:
-
Place the sample solution in a jacketed beaker to maintain a constant temperature.
-
Immerse the calibrated pH electrode and a magnetic stir bar into the solution.
-
Begin stirring and record the initial pH.
-
Add the standardized NaOH solution in small, precise increments (e.g., 0.05 mL).
-
Record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
The pKa values can be determined from the midpoints of the buffer regions (the flattest parts of the curve) or by calculating the first derivative of the titration curve to find the equivalence points.
-
Spectroscopic Characterization
Spectroscopic techniques are indispensable for structural elucidation and confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.[13][14]
-
¹H NMR: Expected signals would include aromatic protons on the quinoline and phenyl rings, a singlet for the methyl group, and broad, exchangeable signals for the carboxylic acid and phenolic protons.
-
¹³C NMR: Aromatic carbons, the methyl carbon, the carboxylic acid carbonyl carbon, and the carbon bearing the hydroxyl group will all give distinct signals.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[15][16]
-
O-H Stretch: A very broad absorption is expected from 2500-3300 cm⁻¹ for the carboxylic acid O-H, overlapping with C-H stretches. The phenolic O-H will also contribute to this broadness.
-
C=O Stretch: A strong absorption band between 1710 and 1760 cm⁻¹ is characteristic of the carboxylic acid carbonyl group.
-
C=C and C=N Stretches: Aromatic ring stretching vibrations will appear in the 1450-1600 cm⁻¹ region.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of the molecule.[17][18][19] Quinoline derivatives typically exhibit multiple absorption bands in the UV region. The presence of the hydroxyphenyl substituent is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline-4-carboxylic acid.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.[20]
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 279.29).
-
Fragmentation: Common fragmentation pathways for quinoline-4-carboxylic acids include the loss of a carboxyl group (-COOH, 45 Da) and subsequent loss of HCN (27 Da) from the quinoline ring.[20]
Potential Applications and Biological Activity
-
Anticancer Activity: Some quinoline derivatives have shown potent activity against various cancer cell lines, with mechanisms that can include the inhibition of key signaling pathways.[2][3][21]
-
Antimicrobial and Antifungal Activity: The quinoline scaffold is present in several antimicrobial and antifungal agents.[1][3]
-
Enzyme Inhibition: The structural features of this molecule make it a candidate for the inhibition of various enzymes.
Further research is required to determine the specific biological activities and potential therapeutic applications of 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and physicochemical properties of 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid. By combining predicted data with established, detailed experimental protocols, this document serves as a valuable resource for researchers. The methodologies outlined for synthesis, purification, and characterization provide a clear path for the laboratory investigation of this and related quinoline derivatives. The insights into its expected properties will aid in the design of future studies aimed at exploring its potential in drug discovery and materials science.
References
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved January 22, 2026, from [Link]
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC - PubMed Central. (n.d.). Retrieved January 22, 2026, from [Link]
-
Pfitzinger Synthesis Mechanism | Heterocyclic Compounds 17 - YouTube. (2024, June 9). Retrieved January 22, 2026, from [Link]
-
Pfitzinger reaction - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]
-
Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 22, 2026, from [Link]
-
UV Properties and Loading into Liposomes of Quinoline Derivatives - MDPI. (2021, May 7). Retrieved January 22, 2026, from [Link]
-
UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
1 H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
Vibrational spectroscopic study of some quinoline derivatives - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
UV–Vis spectra of quinoline‐fused both non‐peripheral and peripheral... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
Figure S3. 1 H NMR spectrum of 3b . | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity | Mediterranean Journal of Chemistry. (2019, November 23). Retrieved January 22, 2026, from [Link]
-
Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]
-
Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.). Retrieved January 22, 2026, from [Link]
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati - TSI Journals. (n.d.). Retrieved January 22, 2026, from [Link]
-
2-(4-Methylphenyl)quinoline-4-carboxylic acid - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
-
Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides - Chemical Papers. (n.d.). Retrieved January 22, 2026, from [Link]
-
APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (n.d.). Retrieved January 22, 2026, from [Link]
- US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them - Google Patents. (n.d.).
-
(PDF) Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
Biologically important hydroxyquinolines and quinolinecarboxylic acids. - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
Development of Methods for the Determination of pKa Values - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
-
Estimation of p K a values for carboxylic acids, alcohols, phenols and amines using changes in the relative Gibbs free energy | Request PDF - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2024, September 30). Retrieved January 22, 2026, from [Link]
-
Solubility of Organic Compounds. (2023, August 31). Retrieved January 22, 2026, from [Link]
-
Table of Characteristic IR Absorptions. (n.d.). Retrieved January 22, 2026, from [Link]
-
2-Hydroxyquinoline-4-carboxylic acid - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). Retrieved January 22, 2026, from [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. (n.d.). Retrieved January 22, 2026, from [Link]
-
(PDF) Biological Activities of Quinoline Derivatives - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
Quinoline, 6-methyl- - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved January 22, 2026, from [Link]
-
Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]
-
2-(4-Bromophenyl)-6-(4-hydroxyphenyl)quinoline-4-carboxylic acid - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]
-
6-Methylquinoline | C10H9N | CID 7059 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]
-
2-(3-Carboxy-4-hydroxyphenyl)quinoline-4-carboxylic acid | C17H11NO5 | CID 68234. (n.d.). Retrieved January 22, 2026, from [Link]
-
Quinoline, 6-methyl- - the NIST WebBook. (n.d.). Retrieved January 22, 2026, from [Link]
-
6 Methylquinoline - mzCloud. (2015, July 27). Retrieved January 22, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. iipseries.org [iipseries.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-(4-Methylphenyl)quinoline-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-(2-HYDROXY-PHENYL)-6-METHYL-QUINOLINE-4-CARBOXYLIC ACID | 438219-85-3 [amp.chemicalbook.com]
- 10. chemscene.com [chemscene.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 13. researchgate.net [researchgate.net]
- 14. tsijournals.com [tsijournals.com]
- 15. echemi.com [echemi.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. chempap.org [chempap.org]
- 21. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
